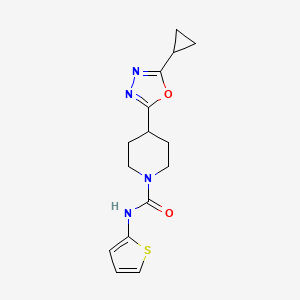

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a cyclopropyl group and a thiophene-2-yl carboxamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its metabolic stability and role in modulating electronic properties, while the cyclopropyl group enhances steric and lipophilic characteristics. The piperidine ring provides conformational flexibility, which may optimize receptor binding.

Properties

IUPAC Name |

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(16-12-2-1-9-22-12)19-7-5-11(6-8-19)14-18-17-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECPYUMPTJHOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

Thiophene Ring Attachment: The thiophene ring is often attached through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed under basic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, reduced oxadiazole derivatives.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propan-2-yl]-pyridine (28b)

Structure : Shares the 5-cyclopropyl-1,3,4-oxadiazole motif but replaces the piperidine-thiophene carboxamide with a pyridine ring and isopropyl linker.

Key Data :

- 1H-NMR : Peaks at δ 1.03–1.14 (cyclopropyl), 1.79 (isopropyl CH3), and 7.15–8.60 (pyridine protons) .

- Mass Spec: ESI-MS m/z 230 [M+H]+ . The pyridine ring may enhance π-π stacking compared to the thiophene in the target compound.

4-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide (Molecule 20)

Structure : Retains the piperidine-carboxamide core but substitutes the oxadiazole-thiophene group with a benzyl and 1,2,4-thiadiazole moiety.

Key Differences :

- Heterocycle : Thiadiazole (S vs. O in oxadiazole) increases lipophilicity and alters hydrogen-bonding capacity.

- Substituents: Benzyl group introduces bulkier hydrophobicity compared to cyclopropyl.

N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Structure : Shares the 5-cyclopropyl-oxadiazole group but replaces the piperidine-thiophene with a sulfamoyl-substituted benzamide.

Key Features :

- Benzamide vs.

4-(5,6-Dihydro-7H-cyclopenta(4:5)thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25)

Structure: Combines a thiophene-derived fused ring system with a triazine and phenol group. Biological Activity: Demonstrates antiproliferative activity in MCF7 breast cancer cells via tyrosine kinase inhibition . The thiophene-triazine system suggests distinct electronic properties compared to the target compound’s oxadiazole-piperidine framework.

Structural and Functional Analysis Table

Key Comparative Insights

- Oxadiazole vs.

- Cyclopropyl Impact : The cyclopropyl group in the target compound and 28b enhances steric shielding and metabolic stability compared to bulkier substituents like benzyl .

- Thiophene vs. Pyridine/Phenol: The electron-rich thiophene in the target compound may favor interactions with aromatic residues in enzymes, contrasting with pyridine’s basicity or phenol’s hydrogen-bonding capacity .

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a member of the oxadiazole derivatives, which have gained attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O4S |

| IUPAC Name | 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide |

| CAS Number | Not available |

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds act as tubulin inhibitors, disrupting microtubule dynamics and inducing apoptosis in cancer cells. The compound may share these properties due to its structural similarities with known active compounds.

Case Study:

A study focused on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated an IC50 value of 120 nM against DU145 prostate cancer cells. The mechanism involved inhibition of tubulin polymerization, leading to increased mitotic cell arrest . Although specific data for the compound is limited, it is hypothesized that its oxadiazole moiety contributes similarly to its biological activity.

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. A review highlighted that several compounds containing the oxadiazole ring exhibited antibacterial and antifungal activities against various pathogens. The ability to inhibit bacterial growth suggests potential applications in treating infections .

The proposed mechanism for the biological activity of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide involves interaction with cellular targets such as enzymes and receptors. The oxadiazole ring is known to enhance binding affinity due to its electron-withdrawing properties, which may facilitate interactions with proteins involved in cancer progression or microbial resistance.

Research Findings

Recent studies have explored the structure–activity relationship (SAR) of oxadiazole derivatives. Modifications to the piperidine and thiophene moieties have been shown to significantly affect biological activity. For example:

| Compound Variant | Biological Activity (IC50) |

|---|---|

| 4-(1,2,4-Oxadiazol-5-Yl)Piperidine | 120 nM against DU145 |

| 5-Cyclopropyl Oxadiazole Derivative | Antimicrobial activity noted |

These findings suggest that further optimization of the structure could enhance potency and selectivity.

Q & A

Q. What are the critical steps in synthesizing 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves three key steps:

Formation of the oxadiazole ring : Cyclization of a thiosemicarbazide intermediate with phosphorus oxychloride (POCl₃) under reflux conditions .

Piperidine functionalization : Coupling the oxadiazole moiety to a piperidine scaffold via carboxamide bond formation, often using coupling agents like EDCI/HOBt .

Thiophene substitution : Introducing the N-(thiophen-2-yl) group through nucleophilic substitution or amidation reactions .

Optimization strategies :

- Use high-purity solvents (e.g., DMF or ethanol) to minimize side reactions.

- Monitor intermediates via TLC and employ column chromatography or HPLC for purification .

- Adjust reaction temperatures (e.g., 70–90°C for cyclization) to balance yield and decomposition .

Q. How should researchers validate the structural integrity of this compound?

Standard characterization methods include:

- NMR spectroscopy : Confirm the presence of the piperidine (δ 1.5–3.5 ppm), oxadiazole (δ 8.0–8.5 ppm), and thiophene (δ 6.5–7.5 ppm) protons .

- Mass spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 346) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and confirm bond angles in the cyclopropyl-oxadiazole system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., reference inhibitors) .

- Compound purity : Re-evaluate batches via HPLC (>98% purity) and test for residual solvents .

- Structural analogs : Compare activity with derivatives lacking the cyclopropyl or thiophene groups to isolate pharmacophoric contributions .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Synthetic modifications :

- Replace the cyclopropyl group with larger rings (e.g., cyclopentyl) to assess steric effects .

- Modify the thiophene substituent (e.g., methyl or nitro groups) to evaluate electronic impacts .

Computational modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

- Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs .

- Pathway analysis : Employ RNA sequencing or phosphoproteomics to map downstream effects .

- Kinetic studies : Measure binding affinity (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

- In vitro :

- Cancer: Use NCI-60 cell lines for cytotoxicity screening .

- Antimicrobial: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays .

- In vivo :

- Rodent models: Assess pharmacokinetics (e.g., bioavailability, half-life) and toxicity (LD₅₀) .

Q. How should researchers address solubility challenges in biological assays?

- Formulation : Prepare stock solutions in DMSO (<1% final concentration) or use solubilizing agents (e.g., cyclodextrins) .

- Derivatization : Synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility .

Data Contradiction & Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound?

- Detailed protocols : Document reaction conditions (e.g., solvent volumes, stirring rates) and purification steps .

- Open data : Share raw NMR/MS files and crystallographic data (CCDC entries) for peer validation .

- Collaborative validation : Cross-test batches in independent labs to confirm bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.